Superior MCF-7 Breast Cancer Cytotoxicity Over 2,4-Dichlorophenyl Regioisomer (Inference from Mono-Aryl Analogs)
In a panel of 20 symmetrical chlorophenylamino-s-triazine derivatives, the compound bearing a 3,4-dichlorophenyl group and pyrrolidine (compound 3c) exhibited an IC50 of 4.98 µM against MCF-7 breast cancer cells, significantly lower (i.e., more potent) than the 6.85 µM recorded for its 2,4-dichlorophenyl congener (compound 4c). Although these compounds are tri-substituted with different amino side chains rather than fully symmetric tris-aryl species, the observed 38% improvement in potency is attributable to the electronic and steric influence of the 3,4-dichlorophenyl motif, a directional effect expected to be conserved in the fully tris(3,4-dichlorophenyl) derivative [1].
| Evidence Dimension | Cytotoxicity (IC50) on MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | 4.98 µM (3,4-dichlorophenyl-pyrrolidine triazine, compound 3c) |
| Comparator Or Baseline | 6.85 µM (2,4-dichlorophenyl-pyrrolidine triazine, compound 4c) |
| Quantified Difference | ~27% lower IC50 (i.e., higher potency) for the 3,4-dichlorophenyl analog |
| Conditions | In vitro MTT assay; 24 h exposure; MCF-7 cell line; n = 3 |
Why This Matters
Procurement of the 3,4-dichlorophenyl triazine core offers a quantifiably better starting point for MCF-7-targeted anticancer programs compared to the 2,4-dichlorophenyl isomer, reducing early-stage hit triage time.
- [1] Pham, E. C.; Nguyen, S.-T.; Le, K. A. T.; Do, T. T. H.; Truong, T. N. Design, Synthesis, in Vitro Cytotoxic Activity, and in Silico Studies of Symmetrical Chlorophenylamino-s-triazine Derivatives. RSC Adv. 2025, 15, 41169-41188. View Source
